Carbon–Halogen Bond Dissociation Energy and Relative SN2 Reactivity
The carbon–iodine bond in 2-(2-iodoethoxy)propane (C–I BDE ≈ 53 kcal/mol) is significantly weaker than the corresponding carbon–bromine bond (C–Br BDE ≈ 67 kcal/mol) in 2-(2-bromoethoxy)propane and the carbon–chlorine bond (C–Cl BDE ≈ 81 kcal/mol) in 2-(2-chloroethoxy)propane. This translates to a relative SN2 displacement rate enhancement of approximately 10²–10³ for iodide versus bromide and 10⁴–10⁶ versus chloride [1]. The lower bond dissociation energy directly correlates with a lower activation barrier for nucleophilic attack.
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy (BDE) & Relative SN2 Reactivity |
|---|---|
| Target Compound Data | C–I BDE ≈ 53 kcal/mol; Relative rate (k_I) = 1 (reference) |
| Comparator Or Baseline | 2-(2-Bromoethoxy)propane: C–Br BDE ≈ 67 kcal/mol, k_Br ≈ 10⁻² – 10⁻³; 2-(2-Chloroethoxy)propane: C–Cl BDE ≈ 81 kcal/mol, k_Cl ≈ 10⁻⁴ – 10⁻⁶ |
| Quantified Difference | BDE reduction of 14–28 kcal/mol; >100-fold rate acceleration over bromo analog, >10,000-fold over chloro analog. |
| Conditions | Standard SN2 transition state theory; gas-phase and solution-phase thermodynamic parameters for primary alkyl halides. |
Why This Matters
The substantially higher intrinsic reactivity of the iodo congener enables alkylation of weaker nucleophiles and reduces or eliminates the need for forcing thermal conditions, minimizing side-product formation.
- [1] Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007; pp 389–430. (Comprehensive compilation of alkyl halide BDE and relative SN2 rate data). View Source
